

An In-depth Technical Guide on the Chemical Properties of Pantoprazole Sodium Sesquihydrate

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Compound of Interest

Compound Name: *Eupantol*

Cat. No.: *B13721374*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of pantoprazole sodium sesquihydrate, a widely used proton pump inhibitor. The information herein is intended to support research, drug development, and formulation activities by presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways.

Physicochemical Properties

Pantoprazole sodium sesquihydrate is a white to off-white crystalline powder.^{[1][2]} It is a substituted benzimidazole, chemically named sodium 5-(difluoromethoxy)-2-[[[3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]benzimidazol-1-ide sesquihydrate.^[3] The stability of the compound in aqueous solution is pH-dependent, with the rate of degradation increasing with decreasing pH.^[4]

Property	Value	Reference
Molecular Formula	$C_{16}H_{14}F_2N_3NaO_4S \cdot 1.5H_2O$	[5][6]
Molecular Weight	432.37 g/mol	[5][6]
Appearance	White to off-white crystalline powder	[4][5]
Melting Point	130 °C (Predicted)	[1][7]
pKa	pKa1: 3.92, pKa2: 8.19 (for Pantoprazole)	[8]
UV λ_{max}	290 nm in distilled water	[9][10]

Solubility Profile

Pantoprazole sodium sesquihydrate is readily soluble in water and ethanol.[3][5] Its solubility is pH-dependent.

Solvent	Solubility Classification	Reference
Water	Freely soluble	[2][3][4]
Ethanol	Freely soluble	[2][3]
Phosphate Buffer (pH 7.4)	Very slightly soluble	[4]
n-hexane	Practically insoluble	[2][4]
Supercritical CO ₂	Solubility is dependent on temperature and pressure	

Stability and Degradation

Pantoprazole sodium sesquihydrate is unstable in acidic conditions.[3] The highest stability is achieved at a pH greater than 5.5. Due to its acid-labile nature, it is typically formulated in enteric-coated dosage forms. Direct sunlight and extremely high or low temperatures should be avoided during storage.[7]

Crystalline Structure and Polymorphism

Pantoprazole sodium can exist in different crystalline forms, including a monohydrate and a sesquihydrate. Different polymorphic forms can be characterized by techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Form B has been identified as the most physically stable form.

Experimental Protocols

Powder X-ray Diffraction (PXRD)

Detailed PXRD analysis is crucial for identifying the crystalline form of pantoprazole sodium sesquihydrate.

- Instrument: Bruker AXS D8 ADVANCE or equivalent with a Lynx Eye detector.
- Radiation Source: CuK α radiation ($\lambda = 1.541874 \text{ \AA}$).
- Instrument Settings:
 - Voltage: 40 kV
 - Current: 40 mA
- Scan Parameters:
 - Scan Range (2θ): 3-45°
 - Step Size: 0.01°
 - Time per Step: 0.4 s
- Sample Preparation: The sample is top-loaded into a PMMA sample holder.[\[1\]](#)

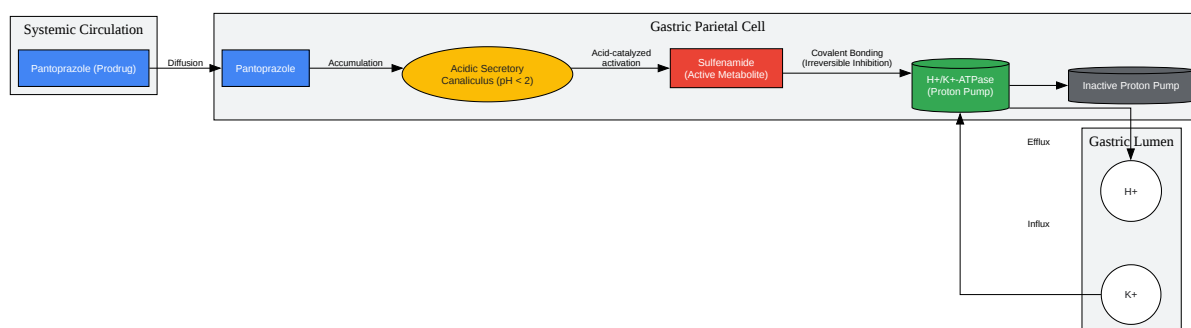
Thermal Analysis (DSC and TGA)

Thermal analysis provides information on the thermal stability and hydration state of the molecule.

- Differential Scanning Calorimetry (DSC):
 - A typical DSC thermogram of pantoprazole sodium sesquihydrate shows an endothermic peak around 156°C, corresponding to melting and dehydration, and an exothermic peak at approximately 198°C, indicating degradation.
- Thermogravimetric Analysis (TGA):
 - Heating Rate: 30 °C/min
 - Temperature Range: Up to 125 °C
 - Sample Pan: Aluminum
 - Analysis: High-resolution dynamic TGA can be used to accurately determine the weight loss due to bound water.[1]

Mechanism of Action: Proton Pump Inhibition

Pantoprazole is a prodrug that, after absorption, is activated in the acidic environment of the gastric parietal cells.[5][8] The active metabolite, a sulfenamide, then forms an irreversible covalent bond with the H⁺/K⁺-ATPase enzyme (the proton pump), inhibiting both basal and stimulated gastric acid secretion.[8]

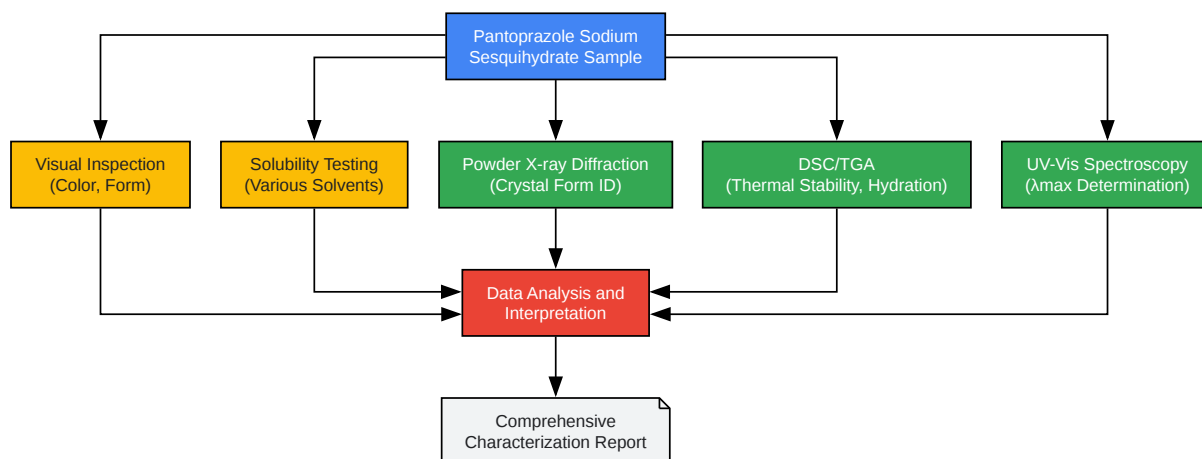


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Mechanism of action of Pantoprazole.

Experimental Workflow for Characterization

The following workflow outlines the key steps in the physicochemical characterization of pantoprazole sodium sesquihydrate.



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Physicochemical characterization workflow.

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Email: info@benchchem.com